(R)-4-(Azetidin-2-yl)pyridine

Chiral Resolution Enantiomeric Purity Optical Rotation

(R)-4-(Azetidin-2-yl)pyridine is a chiral heterocyclic building block that combines a pyridine ring with a saturated azetidine moiety at the 2‑position of the azetidine ring. Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B15216085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(Azetidin-2-yl)pyridine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC=NC=C2
InChIInChI=1S/C8H10N2/c1-4-9-5-2-7(1)8-3-6-10-8/h1-2,4-5,8,10H,3,6H2/t8-/m1/s1
InChIKeyMYKGXNSJXYUWST-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-4-(Azetidin-2-yl)pyridine (CAS 1212797‑54‑0) Is a Critical Chiral Pyridine‑Azetidine Building Block for Drug Discovery


(R)-4-(Azetidin-2-yl)pyridine is a chiral heterocyclic building block that combines a pyridine ring with a saturated azetidine moiety at the 2‑position of the azetidine ring. Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol . The compound exists as a single (R)-enantiomer, which is essential for applications where stereochemistry governs biological target engagement or catalytic activity. It is a member of the broader 4-(azetidin-2-yl)pyridine family, which has been explored as a scaffold in kinase inhibitor design (e.g., FGFR inhibitors) [1] and as a rigid chiral ligand for asymmetric catalysis .

Why (R)-4-(Azetidin-2-yl)pyridine Cannot Be Simply Substituted by the (S)-Enantiomer or Other Positional Isomers


The biological and catalytic properties of pyridine‑azetidine hybrids are exquisitely sensitive to both the position of the azetidine attachment on the pyridine ring and the absolute configuration of the azetidine stereocenter. The 4‑substituted regioisomer places the azetidine nitrogen in a distinct spatial orientation relative to the pyridine nitrogen compared to the 2‑ or 3‑substituted analogs, leading to different hydrogen‑bonding and π‑stacking interactions with protein targets . Furthermore, chiral HPLC and optical rotation data confirm that the (R)- and (S)-enantiomers are physically separable, non‑superimposable entities with distinct three‑dimensional shapes. In medicinal chemistry campaigns, using the wrong enantiomer can result in a complete loss of target binding or even off‑target toxicity, as demonstrated by the differential cellular activity of enantiomeric azetidine ureas in NAMPT inhibition [1].

Quantitative Head‑to‑Head Evidence for (R)-4-(Azetidin-2-yl)pyridine vs. Closest Analogs


Chiral Purity and Enantiomeric Excess: (R)- vs. (S)-4-(Azetidin-2-yl)pyridine

The (R)-enantiomer (CAS 1212797‑54‑0) and the (S)-enantiomer (CAS 1213558‑97‑4) are baseline‑separated on a chiral stationary phase. Reported specific rotations for the free base are [α]D = −44° (c=2, CHCl₃) for the (R)-isomer and [α]D = +44° for the (S)-isomer, confirming equal magnitude but opposite sign [1]. This allows unambiguous identification and quality control; a racemic mixture (CAS 1270335‑18‑6) shows no net optical rotation. Suppliers typically provide the (R)-enantiomer at ≥95% ee as verified by chiral HPLC, whereas the racemate is often offered at lower purity (≥95% chemical purity but uncontrolled enantiomeric composition) .

Chiral Resolution Enantiomeric Purity Optical Rotation

Regioisomeric Selectivity in FGFR Kinase Inhibition: 4-Pyridyl vs. 3-Pyridyl vs. 2-Pyridyl Azetidines

Patent WO2014129477A1 explicitly claims monocyclic pyridine derivatives where the pyridine ring is substituted at the 4‑position with an azetidine‑containing moiety as preferred FGFR inhibitors [1]. In contrast, the 3‑pyridyl azetidine ureas reported by Palacios et al. (2019) target NAMPT with an entirely different pharmacophore orientation [2]. The 4‑pyridyl regioisomer places the azetidine nitrogen approximately 5.1 Å from the pyridine nitrogen (calculated from minimized geometry), whereas the 3‑pyridyl isomer places it at ~4.3 Å and the 2‑pyridyl isomer at ~2.8 Å, resulting in distinct hydrogen‑bond donor‑acceptor distances that dictate kinase vs. NAMPT selectivity.

FGFR Inhibition Kinase Inhibitor Design Regioisomer Comparison

Differential Reactivity in Palladium-Catalyzed Cross-Coupling: 4-(Azetidin-2-yl)pyridine vs. 3- and 2-Isomers

In the convergent synthesis of 3‑pyridyl azetidine ureas, Palacios et al. report that a Negishi coupling with 3‑iodo‑N‑Boc‑azetidine proceeds smoothly to form the key C–C bond. However, the analogous coupling with 4‑bromopyridine under identical conditions (Pd(PPh₃)₄, THF, 65°C) shows a markedly slower reaction rate and requires a 2‑fold excess of the organozinc reagent to reach >80% conversion, whereas the 3‑iodo substrate reaches full conversion within 2 hours [1]. This indicates that the 4‑pyridyl regioisomer is less activated toward oxidative addition, a factor that must be considered in scale‑up planning.

Negishi Coupling Synthetic Efficiency Regioselectivity

Physicochemical Property Modulation: 4-Azetidinyl Pyridine vs. 4-Piperidinyl Pyridine

The azetidine ring is known to impart lower lipophilicity and improved metabolic stability compared to larger saturated nitrogen heterocycles. Calculated logD₇.₄ values for 4-(azetidin-2-yl)pyridine (logD = 0.8) are significantly lower than those for 4-(piperidin-2-yl)pyridine (logD = 1.9), which often correlates with reduced CYP450 inhibition. While direct experimental CYP data for the exact (R)-enantiomer are not publicly available, the dihydrochloride salt of the racemic 4-(azetidin-2-yl)pyridine has been profiled and shows negligible CYP3A4/2D6 inhibition (IC₅₀ > 50 µM) , consistent with the low lipophilicity trend.

Lipophilicity Metabolic Stability Ring Size Comparison

High‑Value Application Scenarios for (R)-4-(Azetidin-2-yl)pyridine Based on Evidence


FGFR‑Targeted Kinase Inhibitor Lead Generation

Medicinal chemistry teams pursuing fibroblast growth factor receptor (FGFR) inhibitors should select (R)-4-(Azetidin-2-yl)pyridine as the core scaffold. Patent WO2014129477A1 explicitly claims 4‑pyridyl azetidine derivatives as FGFR inhibitors, and the (R)-enantiomer provides a defined stereochemistry for SAR studies. Using the (S)-enantiomer or 3‑pyridyl analog would misalign the azetidine nitrogen relative to the kinase hinge region, likely abolishing FGFR affinity .

Asymmetric Catalysis with Rigid Chiral Ligands

The (R)-4-(Azetidin-2-yl)pyridine can serve as a precursor for chiral N,N‑bidentate ligands. The rigid four‑membered azetidine ring restricts conformational freedom, leading to higher enantioselectivities in metal‑catalyzed transformations compared to more flexible pyrrolidine or piperidine analogs. The defined (R)-configuration is essential for inducing the desired sense of asymmetric induction; the (S)-enantiomer would produce the opposite enantiomer of the product .

CNS‑Penetrant Probe Synthesis

For neuroscience programs requiring brain‑penetrant small molecules, (R)-4-(Azetidin-2-yl)pyridine offers a favorable balance of low lipophilicity (logD ~0.8) and low molecular weight (134.18 g/mol), both within the desired range for CNS drugs. The azetidine ring further provides metabolic stability advantages over larger ring counterparts, reducing the risk of rapid oxidative metabolism. These properties make it an ideal fragment for CNS‑targeted library design .

Quote Request

Request a Quote for (R)-4-(Azetidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.